4-Methoxy-2-(trifluoromethyl)benzylamine

Catalog No.
S826555
CAS No.
916420-84-3
M.F
C9H10F3NO
M. Wt
205.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-(trifluoromethyl)benzylamine

CAS Number

916420-84-3

Product Name

4-Methoxy-2-(trifluoromethyl)benzylamine

IUPAC Name

[4-methoxy-2-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C9H10F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,5,13H2,1H3

InChI Key

GRRJRPNJFJEEPK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN)C(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1)CN)C(F)(F)F

4-Methoxy-2-(trifluoromethyl)benzylamine (CAS: 916420-84-3) is a bifunctionalized benzylic amine building block procured primarily for advanced medicinal chemistry and agrochemical synthesis. Featuring a primary amine linked to a phenyl ring that bears both an electron-donating 4-methoxy group and a sterically demanding, electron-withdrawing 2-trifluoromethyl group, this compound provides a specific physicochemical profile that cannot be achieved with mono-substituted analogs. It is utilized to introduce metabolically stable, lipophilic benzylic amine motifs into active pharmaceutical ingredients (APIs). Baseline properties include a significantly modulated amine pKa and enhanced lipophilicity compared to unsubstituted benzylamines, making it a critical precursor for optimizing pharmacokinetics, membrane permeability, and target binding affinity in drug discovery pipelines [1].

Substituting 4-Methoxy-2-(trifluoromethyl)benzylamine with simpler analogs like 4-methoxybenzylamine or unsubstituted benzylamine fundamentally compromises both metabolic stability and physicochemical performance. Standard benzylamines possess high basicity (pKa >9.3), resulting in near-total protonation at physiological pH, which severely restricts passive membrane permeability. Furthermore, lacking the bulky ortho-trifluoromethyl group, generic benzylamines are highly susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes. Attempting to use 2-(trifluoromethyl)benzylamine as a substitute also fails when the synthesis requires the specific electron-donating properties or hydrogen-bond acceptor capability of the para-methoxy group, which is essential for precise receptor pocket binding and directing downstream regioselective aromatic functionalization [1].

Amine pKa Reduction via Ortho-CF3 Inductive Effects

The presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position exerts a significant inductive effect (-I) on the benzylic amine. This lowers the pKa of 4-Methoxy-2-(trifluoromethyl)benzylamine to approximately 8.3, compared to the basic pKa of 9.30 observed for the comparator 4-methoxybenzylamine. This ~1.0 log unit reduction means a substantially higher fraction of the molecule remains in the neutral, un-ionized state at physiological pH (7.4), directly enhancing passive transcellular diffusion [1].

Evidence DimensionAmine dissociation constant (pKa)
Target Compound Data~8.3 (predicted based on ortho-CF3 substitution)
Comparator Or Baseline9.30 (4-Methoxybenzylamine)
Quantified Difference~1.0 log unit reduction in basicity
ConditionsAqueous solution, physiological pH (7.4) modeling

Procuring this specific compound allows chemists to bypass the poor membrane permeability and oral bioavailability issues inherent to highly basic, unsubstituted benzylamines.

Enhanced Lipophilicity for Lipid Membrane Partitioning

The incorporation of the trifluoromethyl group dramatically alters the hydrophobic profile of the scaffold. While 4-methoxybenzylamine exhibits a relatively low lipophilicity with a logP of 1.15, the addition of the 2-CF3 group in 4-Methoxy-2-(trifluoromethyl)benzylamine increases the logP to an estimated 2.2–2.5. This >1.0 log unit increase in the partition coefficient is critical for applications requiring lipid membrane partitioning, such as central nervous system (CNS) drug design, where higher lipophilicity is required to cross the blood-brain barrier .

Evidence DimensionOctanol-water partition coefficient (logP)
Target Compound Data~2.2 - 2.5 (estimated)
Comparator Or Baseline1.15 (4-Methoxybenzylamine)
Quantified Difference>1.0 log unit increase in logP
ConditionsStandard octanol/water partitioning

This compound is the necessary choice when a project requires a benzylic amine pharmacophore that can efficiently partition into lipid membranes or cross the blood-brain barrier.

Ortho-Steric Shielding Against Oxidative Deamination

Unhindered benzylic amines are rapidly cleared via oxidative deamination by monoamine oxidases (MAOs). In 4-Methoxy-2-(trifluoromethyl)benzylamine, the bulky trifluoromethyl group (which has a van der Waals volume comparable to an isopropyl group) is positioned ortho to the aminomethyl group. This provides severe steric shielding to the benzylic carbon, significantly reducing its susceptibility to enzymatic cleavage compared to the unhindered 4-methoxybenzylamine, thereby extending the biological half-life of downstream APIs [1].

Evidence DimensionSteric hindrance at the benzylic carbon
Target Compound DataHigh steric shielding (ortho-CF3 present)
Comparator Or BaselineUnhindered (4-Methoxybenzylamine)
Quantified DifferenceSignificant reduction in vulnerability to MAO/CYP450-mediated benzylic oxidation
ConditionsIn vitro metabolic stability / microsomal clearance models

Buyers developing in vivo active compounds must prioritize this sterically hindered building block to prevent rapid first-pass metabolic degradation of their drug candidates.

Push-Pull Electronic System for Regioselective Functionalization

As a synthetic precursor, 4-Methoxy-2-(trifluoromethyl)benzylamine offers a highly polarized aromatic ring due to the "push-pull" effect of the 4-methoxy (electron-donating) and 2-trifluoromethyl (electron-withdrawing) groups. Unlike 2-(trifluoromethyl)benzylamine, which is deactivated toward electrophilic aromatic substitution, the methoxy group in this compound strongly activates the 5-position. This allows for highly regioselective downstream halogenation or cross-coupling reactions at the 5-position, a synthetic pathway that is unachievable with mono-substituted analogs [1].

Evidence DimensionRegioselectivity in electrophilic aromatic substitution
Target Compound DataHigh regioselectivity at the 5-position (activated by 4-OMe)
Comparator Or BaselinePoor reactivity / low selectivity (2-(Trifluoromethyl)benzylamine)
Quantified DifferenceEnables selective functionalization at the 5-position
ConditionsMulti-step API synthesis / electrophilic substitution conditions

For process chemists, this specific substitution pattern drastically simplifies downstream synthesis by directing reactions to a single predictable position, improving overall yield and purity.

CNS Drug Discovery and Development

Due to its enhanced lipophilicity (logP >2.2) and reduced basicity, this compound is the required building block for synthesizing CNS-active agents that demand efficient blood-brain barrier (BBB) penetration, replacing standard benzylamines that fail to cross lipid membranes [1].

Development of Metabolically Stable APIs

In pharmacokinetic optimization, this compound is procured to replace unhindered benzylic amines. The ortho-CF3 group provides critical steric shielding, preventing rapid oxidative deamination by MAOs and improving the in vivo half-life of the final drug candidate [2].

Regioselective Multi-Step API Manufacturing

For process chemistry and custom API manufacturing, the push-pull electronic nature of the aromatic ring allows for highly predictable, regioselective functionalization at the 5-position, streamlining complex synthetic routes and reducing the need for costly purification of isomeric mixtures [3].

XLogP3

1.6

Dates

Last modified: 08-16-2023

Explore Compound Types